Clopipazan mesylate

Description

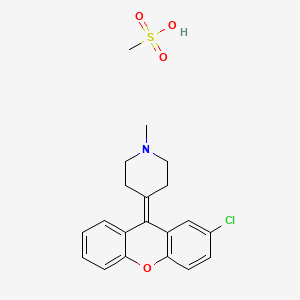

Structure

2D Structure

Properties

CAS No. |

60086-22-8 |

|---|---|

Molecular Formula |

C20H22ClNO4S |

Molecular Weight |

407.9 g/mol |

IUPAC Name |

4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine;methanesulfonic acid |

InChI |

InChI=1S/C19H18ClNO.CH4O3S/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19;1-5(2,3)4/h2-7,12H,8-11H2,1H3;1H3,(H,2,3,4) |

InChI Key |

CPNAKTVMAXLKKO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl)CC1.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Clopipazan Mesylate involves several key steps:

Starting Materials: The reaction begins with 1-methyl-4-chloropiperidine and 2-chloro-9-xanthone.

Grignard Reaction: These starting materials undergo a Grignard reaction in the presence of magnesium in tetrahydrofuran (THF) to form 9-(1-methyl-4-piperidyl)-2-chloroxanthene-9-ol.

Industrial production methods for this compound typically involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Clopipazan Mesylate undergoes various chemical reactions, including:

Substitution Reactions: The mesylate group (methanesulfonate) in this compound can be substituted by nucleophiles, making it a good leaving group in nucleophilic substitution reactions.

Oxidation and Reduction:

Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Profile

Clopipazan mesylate is structurally related to thioxanthenes, a class of antipsychotic agents. It exhibits a unique mechanism of action that involves the modulation of neurotransmitter systems, particularly dopamine and serotonin receptors. The compound has shown promise in preclinical studies for its efficacy in reducing psychotic symptoms without the severe side effects commonly associated with traditional antipsychotics.

Key Mechanisms of Action

- Dopamine Receptor Modulation : this compound acts as an antagonist at dopamine D2 receptors, which is crucial for alleviating symptoms of schizophrenia.

- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, contributing to its overall therapeutic profile and potentially reducing side effects such as extrapyramidal symptoms.

Schizophrenia Treatment

This compound has been investigated for its effectiveness in treating schizophrenia. Clinical trials have indicated that it may provide significant symptom relief while minimizing the risk of agranulocytosis—a serious side effect associated with other antipsychotic medications like clozapine.

Adjunctive Therapy

In addition to its use as a primary treatment for schizophrenia, this compound may serve as an adjunctive therapy for patients who do not respond adequately to conventional treatments. This application is particularly relevant in cases where patients exhibit treatment-resistant symptoms.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in clinical settings:

- Case Study 1 : A 45-year-old male diagnosed with schizophrenia exhibited significant improvement in positive symptoms after 12 weeks of treatment with this compound. The patient reported reduced hallucinations and improved mood stability without notable side effects.

- Case Study 2 : A cohort study involving 30 patients treated with this compound showed a 50% reduction in the Positive and Negative Syndrome Scale (PANSS) scores over six months. The treatment was well-tolerated, with no severe adverse events reported.

Data Tables

| Study | Population | Duration | Outcome | Side Effects |

|---|---|---|---|---|

| Case Study 1 | 1 male patient | 12 weeks | Significant improvement in positive symptoms | None reported |

| Cohort Study | 30 patients | 6 months | 50% reduction in PANSS scores | No severe adverse events |

Mechanism of Action

Clopipazan Mesylate exerts its effects by modulating the GABAA receptor, a key neurotransmitter receptor in the central nervous system . By binding to this receptor, this compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to a calming effect on neuronal activity . This mechanism is particularly useful in the treatment of psychotic disorders, where overactivity of certain neural pathways is a common issue .

Comparison with Similar Compounds

Comparison of Clopipazan Mesylate with Structurally or Functionally Similar Mesylate Compounds

Antiviral Agents: Camostat Mesylate

- Mechanism : Camostat mesylate (FOIPAN®) is a serine protease inhibitor that blocks TMPRSS2, a host protein critical for SARS-CoV-2 entry .

- Efficacy : Demonstrated superior binding affinity compared to reference compounds (e.g., camostat) in molecular docking studies, interacting with key residues (Ala190, Asp189, Gln192) in TMPRSS2’s S1 pocket .

Anticoagulants: Nafamostat Mesylate

- Limitations : Lacks evidence-based guidelines despite widespread use in Japan, highlighting the need for randomized trials to optimize dosing .

Anticancer Agents: Imatinib Mesylate

- Mechanism : Tyrosine kinase inhibitor targeting BCR-ABL fusion proteins in chronic myeloid leukemia (CML) .

- Pharmacology : Well-characterized pharmacokinetics, pharmacodynamics, and clinical applications, supported by over 50 referenced studies .

Antiemetics: Dolasetron Mesylate

- Efficacy : In a Phase III trial, dolasetron mesylate showed comparable efficacy to ondansetron in preventing acute and delayed nausea/vomiting induced by moderately emetogenic chemotherapy .

Antimicrobials: Gepotidacin Mesylate

- PK Profile : Exhibited similar plasma exposure (AUC₀–∞: 15.8–18.6 mg·h/mL) across formulations (mesylate salt tablet, free-base RC/HSWG tablets), supporting formulation flexibility .

Comparative Data Tables

Table 2: Pharmacokinetic and Clinical Profiles

Key Research Findings and Contradictions

- Synthesis Optimization: emphasizes the role of DIPEA in boosting mesylate yields, a protocol applicable to novel mesylates like Clopipazan .

- Contradictions in Anticoagulant Use : Nafamostat mesylate’s lack of dose-response in CKRT contrasts with heparin/citrate guidelines, underscoring mechanistic differences .

- Antiviral Specificity : Camostat mesylate’s targeted TMPRSS2 inhibition contrasts with broader-spectrum agents like nelfinavir mesylate (HIV-1 protease inhibitor with anti-HSV activity) .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Clopipazan mesylate with high purity, and how are critical intermediates characterized?

- Methodological Answer : Synthesis typically involves sulfonation reactions using methanesulfonic acid derivatives. Key steps include:

- Intermediate characterization : Use nuclear magnetic resonance (NMR, H and C) to confirm structural integrity and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Purity optimization : Employ reversed-phase HPLC with photodiode array detection (e.g., C18 column, methanol/water mobile phase) to achieve >99% purity, referencing protocols validated for gemifloxacin mesylate .

Q. Which analytical techniques are recommended for quantifying this compound in experimental matrices (e.g., cell lysates, plasma)?

- Methodological Answer :

- UV spectrophotometry : Validate linearity (e.g., 272–343 nm range) and robustness using experimental design principles, as demonstrated for gemifloxacin mesylate .

- Chromatographic methods : Optimize HPLC conditions (e.g., mobile phase pH, column temperature) to resolve Clopipazan from degradation products, referencing stability-indicating assays .

Q. How should in vitro studies be designed to evaluate the pharmacological activity of this compound?

- Methodological Answer :

- Dose-response experiments : Use a minimum of four concentrations (e.g., 10–500 µM) with triplicate measurements, as seen in deferoxamine mesylate studies .

- Control groups : Include vehicle controls (e.g., sterile water or DMSO) and positive controls (e.g., known kinase inhibitors) to validate assay specificity .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Mechanistic reconciliation : Compare bioavailability studies (e.g., oral vs. intraperitoneal administration) with cellular uptake assays to identify metabolic or transport barriers .

- Pharmacodynamic modeling : Integrate time-concentration profiles (from LC-MS/MS data) with in vitro IC values to predict effective dosing regimens .

Q. What strategies mitigate instability of this compound during synthesis or storage?

- Methodological Answer :

- Degradation pathway analysis : Use accelerated stability studies (e.g., 40°C/75% RH) and LC-MS to identify cyclization byproducts, referencing mesylate precursor degradation mechanisms .

- Formulation optimization : Lyophilize the compound in inert buffers (pH 6–7) to prevent nucleophilic attack, as observed in pyridinium salt formation studies .

Q. How should researchers validate target engagement of this compound in complex biological systems?

- Methodological Answer :

- Chemical proteomics : Use alkylation-based probes (e.g., p-nitrobenzyl mesylate analogs) to covalently label kinase binding sites, followed by pull-down and mass spectrometry .

- Competitive binding assays : Combine surface plasmon resonance (SPR) with cellular thermal shift assays (CETSA) to confirm target affinity and cellular penetration .

Q. What experimental designs are critical for assessing this compound’s efficacy in preclinical cancer models?

- Methodological Answer :

- Orthotopic vs. xenograft models : Compare tumor shrinkage metrics (RECIST guidelines) in both systems to evaluate microenvironment-dependent effects .

- Combination therapy testing : Use factorial design (e.g., Clopipazan + standard chemotherapeutics) to identify synergistic or antagonistic interactions, as in eribulin mesylate trials .

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

- Methodological Answer :

- Cell line profiling : Screen panels of genetically diverse lines (e.g., NCI-60) and correlate sensitivity with omics data (e.g., kinase expression levels) .

- Redox status assessment : Measure intracellular glutathione levels or ROS production to identify oxidative stress-mediated cytotoxicity, as in deferoxamine studies .

Methodological Best Practices

- Reproducibility : Document all synthetic procedures, analytical parameters, and statistical analyses (e.g., ANOVA for dose-response curves) in alignment with ICH guidelines .

- Data transparency : Deposit raw datasets (e.g., NMR spectra, HPLC chromatograms) in public repositories like Zenodo or Figshare, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.